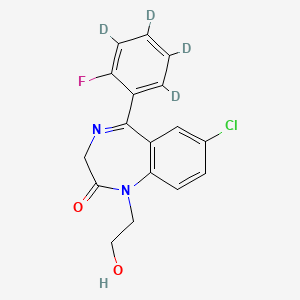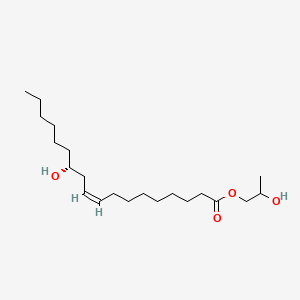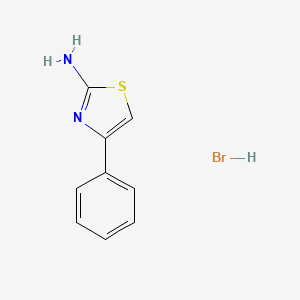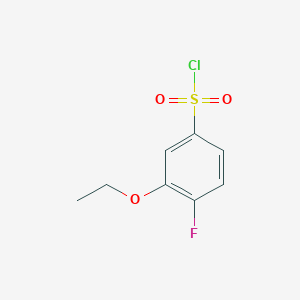
2-Hydroxyethylflurazepam-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethylflurazepam-D4 is a deuterated form of 2-Hydroxyethylflurazepam, which is a primary metabolite of the benzodiazepine flurazepam. Flurazepam is commonly used as a sedative and hypnotic for the treatment of mild to moderate insomnia . The deuterated form, this compound, is often used as an internal standard in various analytical applications, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethylflurazepam-D4 involves the incorporation of deuterium atoms into the molecular structure of 2-Hydroxyethylflurazepam. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production process is carried out under strict quality control measures to ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethylflurazepam-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
2-Hydroxyethylflurazepam-D4 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethylflurazepam-D4 is similar to that of flurazepam. It binds to an allosteric site on GABA-A receptors, potentiating the action of GABA by opening the chloride channel within the receptor. This causes chloride influx and hyperpolarization, leading to the sedative and hypnotic effects observed with flurazepam .
Comparación Con Compuestos Similares
Similar Compounds
Flurazepam: The parent compound, used as a sedative and hypnotic.
N-Desalkylflurazepam: Another metabolite of flurazepam with similar pharmacological properties.
Desalkylflurazepam-D4: A deuterated form of N-Desalkylflurazepam used as an internal standard.
Uniqueness
2-Hydroxyethylflurazepam-D4 is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate quantitation in analytical applications. The incorporation of deuterium atoms also helps in distinguishing it from non-deuterated analogs in complex biological matrices .
Propiedades
Fórmula molecular |
C17H14ClFN2O2 |
|---|---|
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
7-chloro-1-(2-hydroxyethyl)-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C17H14ClFN2O2/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)20-10-16(23)21(15)7-8-22/h1-6,9,22H,7-8,10H2/i1D,2D,3D,4D |
Clave InChI |
FOCBRQQHNOKOJQ-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)CCO)F)[2H])[2H] |
SMILES canónico |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[3-(piperidin-4-yloxy)phenyl]acetamide](/img/structure/B12050606.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050610.png)
![[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12050612.png)

![N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12050622.png)
![2-amino-6-benzyl-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12050643.png)
